Researchers face solvent cytotoxicity with lipophilic anti-fibrotics. Pirfenidone (CAS 53179-13-8), a BCS Class I TGF-β modulator, offers pH-independent aqueous solubility (~20 mg/mL) for solvent-free dosing. • Directly inhibits collagen I assembly without kinase off-targets; ideal positive control in PCLS and 3D tissue models. • High purity for cocrystallization and sustained-release studies. • Eliminates αSMA artifacts in matrix remodeling assays. Reliable global supply.
Pirfenidone (CAS: 53179-13-8), a low-molecular-weight pyridone derivative (5-methyl-1-phenyl-2-(1H)-pyridone), is a benchmark anti-fibrotic and anti-inflammatory small molecule utilized extensively in extracellular matrix remodeling and TGF-β pathway research [1]. Unlike many complex kinase inhibitors, Pirfenidone is classified as a BCS Class I compound, exhibiting high permeability and a high, pH-independent aqueous solubility of approximately 20 mg/mL across a pH range of 1 to 10 [2]. For procurement professionals and assay developers, this physicochemical profile makes it an essential, highly processable reference standard for in vitro and in vivo fibrogenesis models, offering predictable baseline metrics for cell-free collagen assembly assays, 3D tissue cultures, and mechanochemical cocrystallization studies [1].
Substituting Pirfenidone with other standard-of-care anti-fibrotics, such as the multi-kinase inhibitor Nintedanib, fundamentally alters the experimental mechanism and formulation requirements [1]. While Nintedanib blocks fibrogenesis upstream via receptor tyrosine kinase (RTK) inhibition (VEGFR, FGFR, PDGFR), Pirfenidone modulates downstream TGF-β signaling and directly inhibits spontaneous collagen I fibril assembly without off-target kinase suppression [1]. Furthermore, lipophilic TKIs like Nintedanib require organic solvents or highly acidic environments for dissolution, whereas Pirfenidone’s high aqueous solubility allows for solvent-free dosing in sensitive primary cell cultures[2]. Using generic anti-inflammatories or structurally related pyridones (e.g., fluorfenidone) also invalidates established pharmacokinetic baselines, as Pirfenidone possesses a uniquely documented rapid-clearance profile that serves as the precise baseline for engineering sustained-release cocrystals [2].
In cell-free and primary human IPF fibroblast assays, Pirfenidone directly delays spontaneous collagen I fibril self-assembly and reduces fibril bundle thickness [1]. While Nintedanib achieves similar fibril disruption at 0.01–1.0 µM concentrations, Pirfenidone requires a specific 0.1–1.0 mM dosing window to reduce IPF fibroblast proliferation to 42% of controls (compared to 68% for 1 µM Nintedanib) [1].
| Evidence Dimension | Fibroblast proliferation and fibril assembly inhibition |
| Target Compound Data | Pirfenidone (1.0 mM) reduced IPF cell proliferation to 42% of control. |
| Comparator Or Baseline | Nintedanib (1.0 µM) reduced IPF cell proliferation to 68% of control. |
| Quantified Difference | Pirfenidone requires a 1000-fold higher concentration (mM vs µM) but achieves a 26% greater absolute reduction in proliferation in specific IPF cell lines without RTK inhibition. |
| Conditions | Primary human IPF fibroblasts and cell-free dynamic light scattering assays. |
Procurement of Pirfenidone establishes the necessary high-concentration (mM) baseline for isolating non-kinase-mediated mechanisms of collagen fibril disruption.
Pirfenidone exhibits a highly favorable physicochemical profile for aqueous assay formulation, demonstrating a pH-independent solubility of approximately 20 mg/mL across pH 1–10 [1]. In contrast, alternative anti-fibrotic TKIs like Nintedanib exhibit poor, highly pH-dependent solubility that typically necessitates the use of DMSO or other organic vehicles [1].
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | Pirfenidone exhibits ~20 mg/mL aqueous solubility (pH 1-10). |
| Comparator Or Baseline | Lipophilic TKIs like Nintedanib exhibit poor, highly pH-dependent aqueous solubility. |
| Quantified Difference | Pirfenidone's ~20 mg/mL solubility allows for direct buffer dissolution up to ~100 mM concentrations without organic co-solvents. |
| Conditions | Standard aqueous buffers (pH 1-10) at ambient temperature. |
Pirfenidone is the preferred standard for high-concentration cellular assays where organic solvent vehicles would confound cell viability data.
In bleomycin- and TGF-β1-induced 3D ex vivo lung tissue cultures (3D-LTCs), Pirfenidone (2.5 mM) significantly reduces Collagen 1a1 and Fibronectin mRNA expression[1]. Notably, while Nintedanib (1 µM) also suppresses these markers, it has been shown to paradoxically upregulate α-smooth muscle actin (αSMA) expression in certain human lung parenchyma models, an effect avoided by Pirfenidone [2].
| Evidence Dimension | Gene expression of fibrotic markers (Collagen 1a1, Fibronectin, αSMA) |
| Target Compound Data | Pirfenidone (2.5 mM) suppresses collagen markers without increasing tissue αSMA expression. |
| Comparator Or Baseline | Nintedanib (1 µM) suppresses collagen markers but upregulates αSMA in TGF-β1-stimulated tissue. |
| Quantified Difference | Pirfenidone provides a distinct gene-expression suppression profile, avoiding the off-target myofibroblast activation marker (αSMA) upregulation seen with the TKI. |
| Conditions | Human and murine 3D ex vivo lung tissue cultures (3D-LTCs) stimulated with TGF-β1 or bleomycin. |
Researchers must select Pirfenidone when modeling TGF-β1 driven fibrogenesis to avoid confounding αSMA upregulation in tissue slice assays.
Because pure Pirfenidone exhibits rapid in vivo clearance due to its high solubility, it is an ideal precursor for crystal engineering[1]. Mechanochemical liquid-assisted grinding of Pirfenidone with fumaric acid (PFD-FA) or trimesic acid (PFD-TA) reduces its intrinsic aqueous solubility by 60% to over 90% (e.g., from ~20 mg/mL down to 8.10 mg/mL and 0.72 mg/mL, respectively) [2].
| Evidence Dimension | Aqueous solubility reduction via cocrystallization |
| Target Compound Data | Pirfenidone-Fumaric Acid (PFD-FA) cocrystal exhibits 8.10 mg/mL solubility. |
| Comparator Or Baseline | Pure Pirfenidone base exhibits ~20 mg/mL solubility. |
| Quantified Difference | Cocrystallization drops intrinsic solubility by ~60% to >90%, shifting the pharmacokinetic profile to a lower Cmax and extended Tmax for sustained release. |
| Conditions | Mechanochemical liquid-assisted grinding (LAG) and standard dissolution testing. |
Pure Pirfenidone serves as a highly processable baseline material for laboratories engineering custom sustained-release formulations for chronic in vivo models.
Due to its ability to inhibit collagen I fibril assembly and suppress fibrotic genes without upregulating αSMA, Pirfenidone is the optimal positive control in precision-cut lung slice (PCLS) and 3D bioprinted tissue assays evaluating TGF-β1-induced matrix remodeling [1].
Pirfenidone’s BCS Class I status and pH-independent aqueous solubility (~20 mg/mL) make it ideal for high-throughput in vitro fibroblast proliferation assays. It allows researchers to achieve the necessary mM dosing concentrations in purely aqueous buffers, avoiding the baseline cytotoxicity introduced by DMSO or other organic solvents required for lipophilic TKIs [2].
Because rapid in vivo clearance limits pure Pirfenidone's half-life, it is heavily utilized as a base compound in mechanochemical cocrystallization studies (e.g., with fumaric or trimesic acid). Procurement of high-purity Pirfenidone is essential for formulating sustained-release pharmacokinetics required in chronic in vivo fibrosis models [3].
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